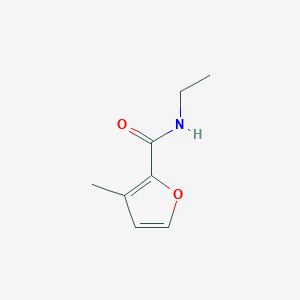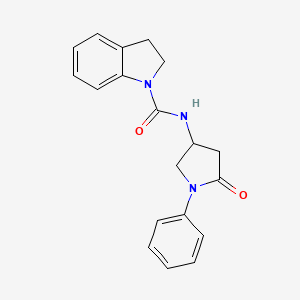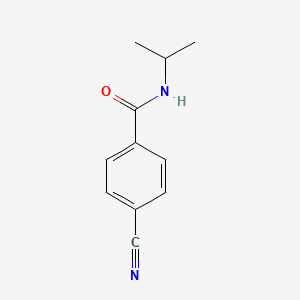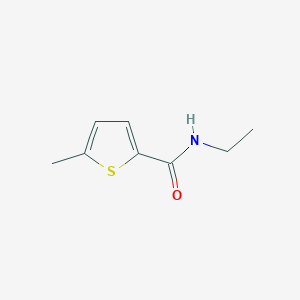
N-ethyl-3-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-methylfuran-2-carboxamide, also known as EMC-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of N-ethyl-3-methylfuran-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. One study found that N-ethyl-3-methylfuran-2-carboxamide can activate the Nrf2/ARE pathway, which is involved in cellular stress response and antioxidant defense. This pathway has been implicated in the pathogenesis of many diseases, including cancer, neurodegeneration, and inflammation.
Biochemical and Physiological Effects
N-ethyl-3-methylfuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. These effects are thought to be mediated by the modulation of various signaling pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-ethyl-3-methylfuran-2-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of N-ethyl-3-methylfuran-2-carboxamide is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are many potential future directions for research on N-ethyl-3-methylfuran-2-carboxamide. One area of interest is in the development of N-ethyl-3-methylfuran-2-carboxamide analogs with improved pharmacological properties. Another area of research is in the identification of new targets and pathways for N-ethyl-3-methylfuran-2-carboxamide, which could lead to new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-3-methylfuran-2-carboxamide and its effects on various biological processes.
Conclusion
In conclusion, N-ethyl-3-methylfuran-2-carboxamide, or N-ethyl-3-methylfuran-2-carboxamide, is a chemical compound with a wide range of potential applications in scientific research. Its high purity and stability make it a valuable tool for studying various biological processes, and its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases and cancer. With further research, N-ethyl-3-methylfuran-2-carboxamide and its analogs may become important therapeutics for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-ethyl-3-methylfuran-2-carboxamide involves a multi-step process that begins with the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-ethylamine to produce N-ethyl-3-methylfuran-2-carboxamide. The overall yield of this process is around 60%, and the purity of the final product is typically over 95%.
Applications De Recherche Scientifique
N-ethyl-3-methylfuran-2-carboxamide has been used in a variety of scientific research applications, including studies on the nervous system, cancer, and inflammation. One of the most promising areas of research for N-ethyl-3-methylfuran-2-carboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-ethyl-3-methylfuran-2-carboxamide can protect against neuronal damage and improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
N-ethyl-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-9-8(10)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIVGEDDNUWHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-methylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)






![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)

